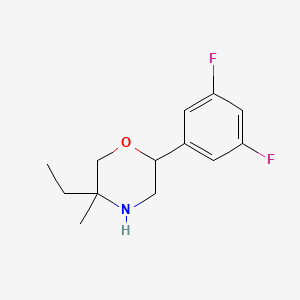
1-(7-Amino-1H-indol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Amino-1H-indol-1-yl)propan-2-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with the molecular formula C11H14N2O, features an indole ring substituted with an amino group and a propanol side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Amino-1H-indol-1-yl)propan-2-ol typically involves the reaction of indole derivatives with appropriate reagents to introduce the amino and propanol groups. One common method involves the reaction of 7-nitroindole with a reducing agent to form 7-aminoindole, followed by the addition of a propanol group through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Amino-1H-indol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole ketones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-(7-Amino-1H-indol-1-yl)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(7-Amino-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes or activate receptors involved in cellular signaling pathways . The amino group and propanol side chain contribute to its binding affinity and specificity .
Comparison with Similar Compounds
1-(1H-Indol-3-yl)propan-2-ol: Similar structure but lacks the amino group, leading to different biological activities.
7-Aminoindole: Lacks the propanol side chain, affecting its solubility and reactivity.
Indole-3-acetic acid: A plant hormone with a different functional group, leading to distinct biological roles.
Uniqueness: 1-(7-Amino-1H-indol-1-yl)propan-2-ol is unique due to the presence of both the amino group and the propanol side chain, which confer specific chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(7-aminoindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-8(14)7-13-6-5-9-3-2-4-10(12)11(9)13/h2-6,8,14H,7,12H2,1H3 |
InChI Key |
NXSXQOUKHJLTNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC2=C1C(=CC=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


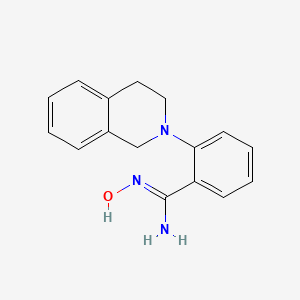
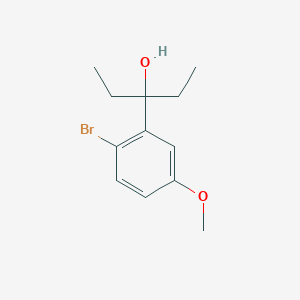

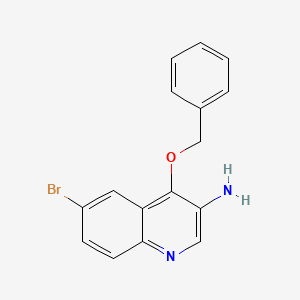
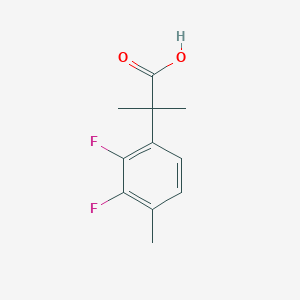
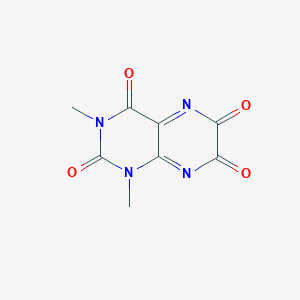

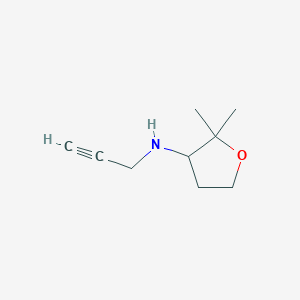
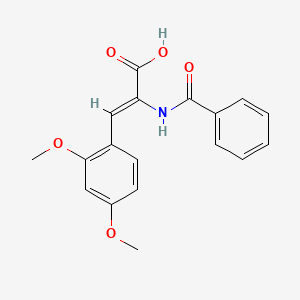
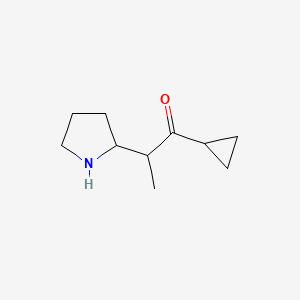
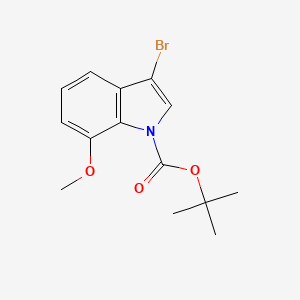
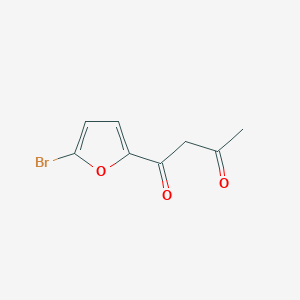
![7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15241263.png)
